Des-arg(9)-bradykinin is a kinin, a vasoactive peptide derived from the enzymatic cleavage of kininogen by kallikreins. [] It is formed from the metabolism of bradykinin by the removal of the C-terminal arginine residue by the enzyme kininase I. [, ] Des-arg(9)-bradykinin acts primarily as an agonist of the bradykinin B1 receptor (B1R), while bradykinin itself primarily activates the bradykinin B2 receptor (B2R). [, , , , , ]
Unlike the constitutively expressed B2R, B1R expression is typically low under physiological conditions but significantly upregulated during inflammation and tissue injury. [, , , , , ] This inducible nature of B1R, coupled with the generation of des-arg(9)-bradykinin during inflammation, suggests a crucial role for this peptide in inflammatory responses and related pathologies.
Des-arg(9)-bradykinin and its analogs can be synthesized using solid-phase peptide synthesis. [] This method involves building the peptide chain sequentially on a solid support, commonly a resin, starting from the C-terminus and adding amino acids one by one. The process involves:
Des-arg(9)-bradykinin can undergo further enzymatic degradation, primarily by aminopeptidase P (APP). [] This enzyme cleaves the N-terminal arginine, leading to the formation of inactive metabolites. [] The rate of des-arg(9)-bradykinin degradation by APP can be influenced by factors like gender, with higher degradation rates observed in women. []
Des-arg(9)-bradykinin exerts its effects primarily by binding to and activating the B1R. [, , , , , ] This binding triggers a cascade of intracellular signaling events, including the activation of phospholipase C (PLC), which in turn leads to the mobilization of intracellular calcium ([Ca2+]). [, ] The increase in intracellular calcium then mediates various physiological responses, depending on the cell type and tissue involved.
CAS No.: 53527-28-9
CAS No.: 19407-28-4
CAS No.: 1910-41-4
CAS No.:
CAS No.: 7417-65-4